4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phthalazinecarboxamide structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group significantly impacts the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The trifluoromethyl group’s presence can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the trifluoromethyl group’s presence can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the trifluoromethylphenyl group and the carboxamide functionality.
Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate under reflux conditions to form phthalazine.
Introduction of Trifluoromethylphenyl Group: The phthalazine intermediate undergoes a Friedel-Crafts acylation reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Carboxamide: The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and functional group compatibility.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
- 4-Chloro-3-(trifluoromethyl)phenyl derivatives
- 3-(Trifluoromethyl)phenylcarboxamides
Uniqueness
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific combination of a phthalazine core with a trifluoromethylphenyl group and a carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)9-4-3-5-10(8-9)22-15(24)12-7-2-1-6-11(12)13(21-22)14(20)23/h1-8H,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAMLBDWMQBTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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